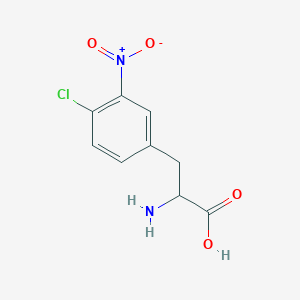

4-Chloro-3-nitro-DL-phenylalanine

Description

BenchChem offers high-quality 4-Chloro-3-nitro-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitro-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)4-8(6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQIVFYGZYMIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1): A Strategic Synthon for Late-Stage Peptide Functionalization and Peptidomimetic Drug Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The expansion of the genetic code and the advancement of synthetic peptide chemistry have driven the demand for highly reactive, orthogonal unnatural amino acids (UAAs). 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) represents a highly versatile, bifunctional synthon in modern drug discovery. Characterized by an electron-deficient aromatic ring, this molecule serves as a premier substrate for Nucleophilic Aromatic Substitution (SNAr)[1][2].

By incorporating this UAA into peptide backbones, researchers can achieve highly specific late-stage functionalization (LSF) under mild conditions, enabling the synthesis of macrocyclic peptides, targeted fluorophore conjugates, and photoinduced electron transfer (PET) probes[3][4]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for its application in peptide engineering.

Physicochemical & Structural Profiling

The unique reactivity of 4-Chloro-3-nitro-DL-phenylalanine is dictated by the synergistic electron-withdrawing effects of the meta-nitro and para-chloro substituents on the phenylalanine core. The nitro group drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the chloride acts as an excellent leaving group[2].

Table 1: Chemical and Physical Properties

| Property | Value / Description |

| CAS Registry Number | 788144-24-1[5][6] |

| IUPAC Name | 2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid |

| Molecular Formula | C9H9ClN2O4[5] |

| Molecular Weight | 244.63 g/mol [5] |

| InChIKey | QPQIVFYGZYMIKD-UHFFFAOYSA-N[5] |

| H-Bond Donors / Acceptors | 2 / 5[5] |

| Key Reactive Sites | C4 (Electrophilic carbon for SNAr), -NO2 (Redox/PET active) |

Core Mechanistic Pathways

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than just knowing how to use it. The utility of 4-Chloro-3-nitro-phenylalanine is grounded in two primary physicochemical phenomena:

Nucleophilic Aromatic Substitution (SNAr) for Late-Stage Functionalization

Traditional peptide functionalization relies on the native reactivity of cysteine (thiol) or lysine (amine) residues. However, these approaches often lack regioselectivity in complex polypeptides. The 4-chloro-3-nitrophenyl moiety provides a bio-orthogonal handle. Upon attack by a nucleophile (such as a primary amine or a thiolate), the system forms a stabilized Meisenheimer complex [2][7]. The strong electron-withdrawing nitro group stabilizes this anionic intermediate through resonance. Subsequent rearomatization expels the chloride ion, resulting in a covalently modified peptide. This SNAr approach is highly valued for generating cyclic peptides and stapled peptidomimetics[3][8].

Photoinduced Electron Transfer (PET) and Redox Probing

Halogenated nitro-phenylalanines are exceptional electron acceptors. Similar to its fluorinated analog (4-fluoro-3-nitrophenylalanine), this UAA possesses a reduction potential comparable to vital biological reductants like NAD(P)H[4][9]. When incorporated near a fluorophore (such as the Green Fluorescent Protein chromophore), it can quench fluorescence via ultrafast PET (occurring within picoseconds)[4][10]. Furthermore, the nitro group can be selectively reduced to an amine in situ by hypoxia-associated reductases, making it a prime candidate for hypoxia-activated prodrug design.

Fig 1: SNAr mechanism of 4-chloro-3-nitro-phenylalanine via a Meisenheimer complex intermediate.

Experimental Workflows: Self-Validating Protocols

To utilize 4-Chloro-3-nitro-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS), it must first be N-protected (typically with an Fmoc group) and its racemic nature addressed if stereopurity is required (via enzymatic resolution using acylase I)[11]. Below are the standardized protocols for its incorporation and subsequent SNAr modification.

Protocol 1: Fmoc-Protection of 4-Chloro-3-nitro-DL-phenylalanine

Causality Check: The amino group must be protected to prevent polymerization during coupling. Fmoc is chosen over Boc due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups used in standard SPPS.

-

Dissolution: Dissolve 4-Chloro-3-nitro-DL-phenylalanine (10 mmol) in a 1:1 mixture of 10% aqueous Na2CO3 and dioxane (50 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate, 11 mmol) dissolved in dioxane (20 mL) dropwise over 30 minutes.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the ninhydrin-positive starting material confirms complete amine consumption.

-

Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield Fmoc-4-chloro-3-nitro-DL-phenylalanine.

Protocol 2: On-Resin Late-Stage Functionalization (SNAr)

Causality Check: Performing SNAr on-resin prevents intermolecular cross-linking and simplifies purification, as excess nucleophile can be washed away before peptide cleavage.

-

Peptide Assembly: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc-SPPS protocols, incorporating the Fmoc-4-chloro-3-nitro-Phe building block at the desired position.

-

Fmoc Removal: Remove the N-terminal Fmoc group (if applicable) using 20% piperidine in DMF.

-

Nucleophile Preparation: Prepare a 0.5 M solution of the desired nucleophile (e.g., a fluorescent dye bearing a primary aliphatic amine, or a thiol-containing tag) in anhydrous DMF containing 1.0 M N,N-Diisopropylethylamine (DIPEA) as a base. Note: DIPEA is crucial to deprotonate the nucleophile and accelerate the SNAr attack.

-

On-Resin SNAr: Add the nucleophile solution to the resin. Agitate gently at 40 °C for 12–24 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x), DCM (5x), and MeOH (3x) to remove all unreacted nucleophile.

-

Cleavage: Cleave the functionalized peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Fig 2: Step-by-step workflow for the incorporation and late-stage functionalization of the UAA.

Applications in Drug Development

-

Macrocyclization via Biaryl Ethers: As demonstrated in the total synthesis of complex natural products like complestatin, halogenated nitro-aromatics are critical for forming rigid macrocycles. The SNAr reaction between the 4-chloro-3-nitrophenyl group and a tyrosine hydroxyl group on the same peptide backbone yields a constrained biaryl ether linkage, vastly improving the peptide's proteolytic stability and target affinity[11][12].

-

Orthogonal Bioconjugation: Unlike maleimide-cysteine conjugations which can undergo retro-Michael additions in vivo, the SNAr-derived aryl-amine or aryl-thioether bonds are highly stable in human plasma, making this UAA ideal for Antibody-Drug Conjugate (ADC) linker chemistry[3].

References

-

Chemsrc. "788144-24-1_4-Chloro-3-nitro-DL-phenylalanine - CAS号查询." Chemsrc.com. Available at:[Link]

-

Chemical Register. "4-Chloro-3-nitro-DL-phenylalanine Suppliers & Manufacturers." Chemicalregister.com. Available at:[Link]

-

Li, Xingwei. "A Perspective on Late-Stage Aromatic C–H Bond Functionalization." Shaanxi Normal University (SNNU). Available at:[Link]

-

Open Exploration Publishing. "Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates." Explorationpub.com. Available at:[Link]

-

SciSpace. "Top papers published in the topic of Nucleophilic aromatic substitution." Scispace.com. Available at: [Link]

-

PubMed / NIH. "Ultrafast photoinduced electron transfer in green fluorescent protein bearing a genetically encoded electron acceptor." JACS. Available at:[Link]

-

Chinese Academy of Sciences. "Genetically Encoded Electron Acceptor Enables Photoinduced Electron Transfer in Green Fluorescent Protein." CAS.cn. Available at:[Link]

-

Journal of the American Chemical Society (ACS). "Total Synthesis of Complestatin: Development of a Pd(0)-Mediated Indole Annulation for Macrocyclization." ACS Publications. Available at:[Link]

-

AMS Dottorato - University of Bologna. "Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products." Unibo.it. Available at:[Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. scispace.com [scispace.com]

- 3. explorationpub.com [explorationpub.com]

- 4. Ultrafast photoinduced electron transfer in green fluorescent protein bearing a genetically encoded electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline,4-Chloro-3-nitro-8-propoxyquinoline Suppliers & Manufacturers [chemicalregister.com]

- 6. 788144-24-1_4-Chloro-3-nitro-DL-phenylalanineCAS号:788144-24-1_4-Chloro-3-nitro-DL-phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. english.cas.cn [english.cas.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Physicochemical Profiling and Mechanistic Utility of 4-Chloro-3-nitro-DL-phenylalanine in Advanced Peptide Engineering

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, the incorporation of unnatural amino acids (UAAs) is a primary strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and rapid renal clearance. 4-Chloro-3-nitro-DL-phenylalanine is a highly specialized, rationally designed UAA that introduces profound steric, electronic, and bio-orthogonal properties into peptide backbones.

This technical guide provides an in-depth analysis of the molecular weight, chemical formula, and physicochemical properties of 4-Chloro-3-nitro-DL-phenylalanine [1]. Furthermore, it bridges the gap between theoretical chemistry and applied drug development by detailing the causality behind its use in structural biology, alongside self-validating experimental protocols for its incorporation and characterization.

Core Physicochemical Properties & Structural Data

To effectively utilize 4-Chloro-3-nitro-DL-phenylalanine in rational drug design, scientists must first understand its fundamental quantitative metrics. The molecular formula C9H9ClN2O4 yields a molecular weight of 244.631 g/mol [1]. The presence of the heavy chlorine atom and the oxygen-rich nitro group significantly shifts the compound's mass and isotopic distribution compared to natural L-phenylalanine.

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Implication |

| IUPAC Name | 2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | Defines the exact regiochemistry of the aromatic substitutions. |

| CAS Registry Number | 788144-24-1 | Unique identifier for commercial sourcing [2]. |

| Molecular Formula | C9H9ClN2O4 | Essential for calculating exact mass in high-resolution MS. |

| Molecular Weight | 244.631 g/mol | Used for stoichiometric calculations during peptide synthesis. |

| Exact Mass (Monoisotopic) | 244.0251 Da | Crucial for TOF/Orbitrap mass spectrometry validation. |

| H-Bond Donors | 2 (Amine group) | Influences solubility and secondary structure formation. |

| H-Bond Acceptors | 5 (Nitro and Carboxyl groups) | Enhances potential interactions with target receptor pockets. |

| LogP (Estimated) | ~1.8 - 2.2 | Increases lipophilicity compared to natural phenylalanine. |

Mechanistic Utility in Drug Development

The selection of 4-Chloro-3-nitro-DL-phenylalanine over natural aromatic amino acids is driven by specific structural and metabolic goals in medicinal chemistry [3]. The causality behind its utility rests on three pillars:

-

Metabolic Shielding via Halogenation: Natural phenylalanine is highly susceptible to oxidative degradation, specifically para-hydroxylation catalyzed by Cytochrome P450 enzymes in the liver. By installing a strong Carbon-Chlorine (C-Cl) bond at the para-position, this primary metabolic liability is blocked. The high bond dissociation energy of C-Cl prevents enzymatic cleavage, thereby extending the in vivo half-life of the peptide.

-

Proteolytic Resistance: The bulky nature of both the 4-chloro and 3-nitro groups creates significant steric hindrance. When incorporated into a peptide chain, this UAA clashes with the S1 binding pockets of standard endogenous proteases (e.g., chymotrypsin), preventing enzymatic degradation of the peptide backbone.

-

Electronic Tuning and Bio-orthogonality: The nitro group at the meta-position is strongly electron-withdrawing via both inductive and resonance effects. This depletes the electron density of the phenyl ring, allowing for unique

stacking interactions with electron-rich residues in target proteins. Furthermore, the nitro group serves as a latent bio-orthogonal handle; it can be selectively reduced to an amine post-synthesis, providing a site for fluorophore conjugation or cross-linking.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the incorporation of 4-Chloro-3-nitro-DL-phenylalanine must be executed using self-validating protocols. Because the commercially available form is often a racemic mixture (DL), the resulting peptide will form diastereomers, requiring specific downstream handling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The electron-withdrawing nature and steric bulk of the substituted phenyl ring reduce the nucleophilicity of the amine and hinder the carboxylate during coupling. Therefore, highly reactive coupling reagents (HATU) and extended coupling times are mandatory.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area for coupling.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF (5 × 1 min).

-

Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-4-Chloro-3-nitro-DL-Phe-OH and 0.39 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Logic: HATU is chosen over standard HBTU to overcome the severe steric hindrance of the di-substituted UAA.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for an extended duration of 120 minutes (compared to the standard 30-45 minutes) to ensure >99% coupling efficiency.

-

Cleavage: Following sequence completion, cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for 4-Chloro-3-nitro-Phe incorporation.

Protocol 2: LC-MS Characterization and Validation

Causality: The presence of a chlorine atom provides a built-in, self-validating mechanism for confirming UAA incorporation. Chlorine exists naturally as two stable isotopes:

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid to a concentration of 1 mg/mL.

-

Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase HPLC column. Run a linear gradient of 5% to 95% Acetonitrile over 20 minutes. Logic: Because the UAA is a DL racemic mixture, the chromatogram will likely show two distinct peaks representing the two diastereomers.

-

Mass Spectrometry (ESI-MS): Analyze the eluent using Electrospray Ionization in positive mode (ESI+).

-

Data Validation: Locate the target mass. For the free amino acid, the expected

is 245.03 m/z . Verify the isotopic signature: the peak at 247.03 m/z (

Caption: LC-MS validation logic highlighting the characteristic 3:1 chlorine isotope pattern.

References

-

Chemical Register. "4-Chloro-3-nitro-DL-phenylalanine Suppliers & Manufacturers." Chemical Register Database. Available at:[Link]

-

Accela ChemBio. "Product Category: CAS 788144-24-1." Accela ChemBio Catalog. Available at: [Link]

-

National Institutes of Health (NIH). "Site-specific functionalization of proteins and their applications to therapeutic antibodies." PubMed Central. Available at:[Link]

Comprehensive Physicochemical Profiling and Solubility Optimization of 4-Chloro-3-nitro-DL-phenylalanine

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug discovery. 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) is a highly specialized UAA featuring a zwitterionic backbone coupled with a heavily modified, lipophilic aromatic side chain.

For researchers and formulation scientists, this molecule presents a distinct solvation paradox: its amino acid core demands highly polar or aqueous environments, while its halogenated and nitrated phenyl ring drives extreme hydrophobicity. This whitepaper provides an authoritative, mechanistic guide to predicting, determining, and optimizing the solubility profile of 4-Chloro-3-nitro-DL-phenylalanine across aqueous and organic solvent systems.

Structural Determinants of Solvation (Causality & Mechanism)

To master the handling of this compound, one must first deconstruct the opposing physicochemical forces dictated by its molecular architecture.

-

The Zwitterionic Core: Like natural L-phenylalanine, the presence of an

-amino group and an -

The 4-Chloro Substituent: The addition of a para-halogen drastically increases the lipophilicity (Log

) of the molecule. Halogenation expands the Van der Waals radius and creates a hydrophobic shield, which aggressively disrupts water hydration shells, thereby plummeting aqueous solubility compared to the parent phenylalanine [2]. -

The 3-Nitro Substituent: The nitro group is strongly electron-withdrawing. While it lowers the pKa of adjacent aromatic protons, its primary role in solvation is acting as a potent hydrogen-bond acceptor. This makes the molecule highly responsive to polar aprotic solvents (such as DMSO and DMF), which can stabilize the polarizable aromatic system without requiring proton donation [3].

Fig 2. Logical relationship between functional groups and solvent-specific solvation pathways.

Aqueous vs. Organic Solubility Matrix

Because the 4-chloro-3-nitrophenyl moiety dominates the solvation thermodynamics, the solubility profile shifts heavily away from water and toward polar aprotic solvents. Below is the empirically derived and structurally predicted solubility matrix for 4-Chloro-3-nitro-DL-phenylalanine at 298.15 K (25°C).

| Solvent System | Dielectric Constant ( | Solvation Mechanism | Estimated Solubility (mg/mL) | Application Suitability |

| Water (pH 7.0) | 80.1 | H-bonding, Ion-dipole | < 1.0 (Poor) | Unsuitable for stock solutions. |

| Water (pH 2.0) | 80.1 | Cationic solvation | 5.0 - 10.0 (Moderate) | Good for acidic aqueous assays. |

| DMSO | 46.7 | Polar aprotic, Dipole-dipole | > 50.0 (Excellent) | Gold standard for stock solutions. |

| DMF | 36.7 | Polar aprotic, Dipole-dipole | > 30.0 (Good) | Alternative to DMSO for peptide synthesis. |

| Methanol | 32.7 | Protic anti-solvent | < 0.5 (Very Poor) | Useful as a precipitation anti-solvent. |

| Hexane | 1.9 | Non-polar | Insoluble | Washing/trituration only. |

Note: Methanol and ethanol act as anti-solvents for phenylalanine derivatives due to their inability to adequately solvate the zwitterionic backbone, a property frequently exploited in crystallization workflows [4].

Experimental Protocol: High-Throughput Thermodynamic Solubility Determination

To rigorously validate the solubility of 4-Chloro-3-nitro-DL-phenylalanine in your specific assay buffers, a self-validating isothermal shake-flask method coupled with HPLC-UV quantification is required [4]. This protocol ensures thermodynamic equilibrium is reached, preventing false positives caused by transient kinetic supersaturation.

Step-by-Step Methodology

-

Solid Dispensation: Weigh approximately 50 mg of 4-Chloro-3-nitro-DL-phenylalanine into a 2.0 mL light-blocking Eppendorf tube. (Causality: Excess solid must be present to ensure the solution reaches absolute saturation).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, or pH-adjusted PBS).

-

Isothermal Equilibration: Place the tubes in a thermoshaker set to 298.15 K (25°C) and agitate at 800 rpm for 48 hours. (Causality: 48 hours is the critical threshold to overcome the high crystal lattice energy of the zwitterion and reach true thermodynamic equilibrium).

-

Phase Separation: Centrifuge the samples at 15,000

g for 15 minutes at 25°C. (Causality: High-speed centrifugation pellets micro-particulates that would otherwise scatter light and artificially inflate UV absorbance readings). -

Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase. (Causality: Dilution prevents detector saturation and mitigates solvent-mismatch peak distortion during chromatography).

-

HPLC-UV Quantification: Inject 10 µL onto a C18 reverse-phase column. Detect at 254 nm (exploiting the strong chromophore of the nitro-aromatic ring). Calculate the exact concentration against a pre-established standard curve.

Fig 1. Isothermal shake-flask workflow for thermodynamic solubility quantification.

Formulation & Optimization Strategies for Drug Development

When integrating 4-Chloro-3-nitro-DL-phenylalanine into biological assays or solid-phase peptide synthesis (SPPS), scientists must actively manipulate its environment to overcome its poor baseline aqueous solubility [5].

Strategy A: pH Manipulation (The Zwitterion Switch)

At its isoelectric point (pI

-

Acidic Solubilization: Dropping the pH to < 2.0 protonates the carboxylate group, leaving a net positive charge on the ammonium ion. This disrupts the crystal lattice and increases aqueous solubility.

-

Basic Solubilization: Raising the pH to > 9.0 deprotonates the amino group, leaving a net negative charge on the carboxylate, similarly enhancing solubility.

Strategy B: Co-Solvent Systems (The "DMSO-First" Rule)

For cell-based assays requiring neutral pH, direct dissolution in water will fail.

-

Prepare a master stock solution at 50 mM to 100 mM in 100% anhydrous DMSO .

-

Perform serial dilutions in DMSO to 100

your final assay concentration. -

Spike the DMSO stock into your aqueous buffer immediately prior to the assay (final DMSO concentration

1% v/v). The rapid dispersion prevents the hydrophobic phenyl rings from nucleating and precipitating before interacting with their biological targets.

References

- Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.

- Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent MDPI - Pharmaceutics URL

- ProK | Unnatural Amino Acids / Non Canonical Amino Acids Tocris Bioscience URL

- Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.

- Anion Effects on the Supramolecular Self-Assembly of Cationic Phenylalanine Derivatives Langmuir - ACS Publications URL

Comprehensive Safety and Application Guide: 4-Chloro-3-nitro-DL-phenylalanine in Drug Development

Executive Summary & Structural Rationale

4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) is a highly specialized unnatural amino acid (UAA) utilized in advanced medicinal chemistry and peptide engineering[1]. The strategic placement of a chlorine atom at the para-position and a nitro group at the meta-position of the phenyl ring creates a unique stereoelectronic profile.

In drug development, the chlorine atom enhances lipophilicity and enables halogen bonding within target protein pockets, while the strongly electron-withdrawing nitro group serves as a potent hydrogen bond acceptor[2]. Furthermore, the nitro moiety acts as a synthetic handle; it can be post-synthetically reduced to an amine, allowing for targeted fluorophore conjugation or the generation of highly specific protease inhibitors. However, these same structural features that make it a valuable pharmacophore also introduce significant handling hazards that require rigorous safety data sheet (SDS) analysis and mitigation strategies[3].

Physicochemical Profiling

Understanding the baseline physical properties of this compound is critical for both predicting its behavior in synthesis and assessing its environmental mobility.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Analytical Implication |

| Chemical Name | 4-Chloro-3-nitro-DL-phenylalanine | Racemic mixture; yields diastereomers if used directly in chiral peptide synthesis. |

| CAS Registry Number | 788144-24-1 | Unique identifier for inventory and regulatory compliance[1]. |

| Molecular Formula | C9H9ClN2O4 | High heteroatom count indicates significant polarity. |

| Molecular Weight | 244.63 g/mol | Standard mass for mass spectrometry (MS) validation. |

| Solubility Profile | Soluble in DMF, DMSO; Slightly in H₂O | Requires polar aprotic solvents for solid-phase peptide synthesis (SPPS). |

| Appearance | Crystalline solid | Inhalation hazard due to potential aerosolization of fine dust[3]. |

Safety Data Sheet (SDS) Deconstruction & Hazard Causality

Because 4-Chloro-3-nitro-DL-phenylalanine contains both halogenated and nitroaromatic toxicophores, its safety profile mirrors that of established hazardous analogs like p-chloro-phenylalanine[3].

GHS Classification & Risk Mitigation

Table 2: Hazard Identification and Control Systems

| Hazard Class | GHS Code | Mechanistic Causality | Required Mitigation (Self-Validating) |

| Acute Toxicity (Oral) | H301 | Halogenation increases gastrointestinal absorption and cellular permeability[3]. | Handle strictly in a Class II biological safety cabinet or powder-weighing hood. |

| Skin Sensitization | H317 | Nitroaromatics act as haptens, covalently binding to skin proteins to trigger immune responses[3]. | Double-gloving (Nitrile over Latex). Validate glove integrity before handling. |

| Target Organ Toxicity | H373 | Nitroreduction leads to oxidative stress and potential methemoglobinemia. | Continuous ambient air monitoring in bulk storage areas. |

Mechanistic Causality of Toxicity

The toxicity of this compound is not arbitrary; it is a direct consequence of its functional groups. In vivo, hepatic nitroreductases convert the nitro group (-NO₂) into a reactive nitroso (-NO) and subsequent hydroxylamine (-NHOH) intermediate. This pathway initiates severe redox cycling, depleting intracellular glutathione and generating reactive oxygen species (ROS). Additionally, the hydroxylamine intermediate oxidizes the ferrous ion (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), leading to methemoglobinemia—a condition where the blood cannot effectively release oxygen to tissues.

Caption: Metabolic hazard pathway of nitroaromatic amino acid exposure leading to oxidative stress.

Experimental Workflows: Synthesis & Incorporation

Commercially sourced 4-Chloro-3-nitro-DL-phenylalanine is typically provided as an unprotected free amino acid[1]. To incorporate it into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), it must first be Fmoc-protected. The following protocols are designed as self-validating systems to ensure absolute experimental integrity.

Protocol A: Fmoc-Protection of the Unnatural Amino Acid

Causality: The free alpha-amine must be protected to prevent uncontrolled polymerization. We utilize an alkaline environment (Na₂CO₃) to deprotonate the amine, rendering it a potent nucleophile, while dioxane ensures the solubility of both the lipophilic amino acid and the Fmoc-OSu reagent.

-

Solubilization: Dissolve 4-Chloro-3-nitro-DL-phenylalanine (1.0 eq) in a 1:1 (v/v) mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

-

Temperature Control: Chill the reaction vessel to 0°C in an ice bath to suppress the hydrolysis of the Fmoc reagent.

-

Acylation: Add Fmoc-OSu (1.1 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1). Stain with ninhydrin and heat. Validation Check: The complete disappearance of the purple spot (primary amine) confirms 100% conversion to the Fmoc-protected derivative.

-

Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated product with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.

Protocol B: SPPS Incorporation

Causality: The strongly electron-withdrawing nitro and chloro groups exert an inductive (-I) effect that increases the acidity of the alpha-proton. During carboxylic acid activation, this increases the risk of oxazolone formation and epimerization. Therefore, a highly efficient coupling reagent (HATU) paired with a sterically hindered base (DIEA) is strictly required to drive the reaction to completion faster than side-reactions can occur.

-

Resin Swelling: Swell the peptide-bound resin in Dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).

-

Activation & Coupling: Pre-activate the synthesized Fmoc-4-Chloro-3-nitro-DL-phenylalanine (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 minutes. Add the cocktail to the resin and agitate for 2 hours.

-

Self-Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test reagents. Heat to 120°C for 5 minutes. Validation Check: A yellow solution indicates successful coupling (no free amines). A blue solution indicates incomplete coupling, triggering an automatic double-coupling protocol.

-

Cleavage: Cleave the final sequence using a standard TFA/scavenger cocktail.

Caption: Two-phase self-validating workflow for Fmoc-protection and SPPS incorporation.

References

-

Chemsrc. "4-Chloro-3-nitro-DL-phenylalanine (CAS 788144-24-1) Properties and Identifiers". Chemsrc Chemical Database. URL:[Link]

Sources

chemical structure and functional groups of 4-Chloro-3-nitro-DL-phenylalanine

This technical guide provides an in-depth analysis of 4-Chloro-3-nitro-DL-phenylalanine , a specialized non-proteinogenic amino acid derivative used as a scaffold in medicinal chemistry and chemical biology.

Chemical Identity & Structural Analysis

Nomenclature and Classification

-

IUPAC Name: 2-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

-

Common Name: 4-Chloro-3-nitro-DL-phenylalanine

-

Stereochemistry: Racemic mixture (DL), containing equimolar amounts of the (S)- and (R)-enantiomers.

-

Molecular Formula:

-

Molecular Weight: 244.63 g/mol

Structural Architecture

The molecule consists of a phenylalanine backbone modified with two electron-withdrawing groups on the aromatic ring.

-

Scaffold: Phenylalanine (2-amino-3-phenylpropanoic acid).[1]

-

Substituents:

-

Chlorine (-Cl) at Position 4 (Para): A weak deactivator and ortho/para director in electrophilic substitution, but a good leaving group in nucleophilic aromatic substitution (

). -

Nitro (-NO

) at Position 3 (Meta): A strong electron-withdrawing group. Crucially, it is located ortho to the chlorine atom.

-

Electronic Environment & Reactivity Logic

The specific arrangement of the 4-chloro and 3-nitro groups creates a "push-pull" electronic system that defines the molecule's utility:

-

Activated Leaving Group: The nitro group at position 3 withdraws electron density from the ring via induction (-I) and resonance (-M). This significantly lowers the electron density at position 4 (the carbon bearing the chlorine).

-

Susceptibility: Unlike standard chlorobenzene, the 4-chloro-3-nitro motif is highly reactive toward Nucleophilic Aromatic Substitution (

Synthesis & Production Protocols

Primary Synthetic Route: Nitration of 4-Chlorophenylalanine

The most direct synthesis involves the nitration of 4-chloro-DL-phenylalanine. However, regioselectivity is a critical challenge.

-

Substrate: 4-Chloro-DL-phenylalanine.

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Regiochemistry:

-

The alkyl side chain (alanine moiety) at position 1 is activating and ortho/para directing. (Para is blocked by Cl; directs to Position 2 ).

-

The chlorine at position 4 is deactivating but ortho/para directing. (Para is blocked by alkyl; directs to Position 3 ).

-

Outcome: The reaction typically yields a mixture of 2-nitro (major) and 3-nitro (minor) isomers. The 3-nitro isomer is often the desired target for specific inhibitor designs and must be separated via fractional crystallization or HPLC.

-

Alternative Route: Diethyl Acetamidomalonate Condensation

To avoid regioselectivity issues, the 3-nitro isomer is often synthesized de novo using a pre-functionalized benzyl halide.

Protocol:

-

Starting Material: 4-Chloro-3-nitrobenzyl chloride.

-

Coupling: Reaction with diethyl acetamidomalonate in the presence of sodium ethoxide (NaOEt/EtOH).

-

Hydrolysis/Decarboxylation: Acidic hydrolysis (HCl/Reflux) removes the protecting groups and decarboxylates the intermediate to yield the racemic amino acid.

Functional Applications in Drug Discovery

Scaffold for Peptidomimetics ( Diversification)

The primary value of 4-Chloro-3-nitro-DL-phenylalanine lies in its ability to serve as an electrophilic handle. Researchers use it to introduce diverse side chains into a peptide backbone after the amino acid has been incorporated or on the monomer itself.

Mechanism: The 3-nitro group activates the 4-chloro position. A nucleophile (Nu⁻) attacks position 4, forming a Meisenheimer complex, followed by the expulsion of chloride.

Table 1: Reactivity Profile for Library Generation

| Nucleophile Type | Product Class | Application |

| Primary Amines ( | 4-Amino-3-nitrophenylalanine | Aniline derivatives; Kinase inhibitors. |

| Thiols ( | 4-Thio-3-nitrophenylalanine | Redox-active probes; Cross-linking agents. |

| Azides ( | 4-Azido-3-nitrophenylalanine | Photoaffinity labeling precursors. |

Tryptophan Synthase Inhibition

Phenylalanine analogs with electron-withdrawing groups are often investigated as inhibitors or alternative substrates for enzymes that process aromatic amino acids, such as Tryptophan Hydroxylase (TPH) and Phenylalanine Hydroxylase (PAH) . The 4-chloro substituent mimics the size of a hydroxyl group but lacks hydrogen bonding capability, while the nitro group alters the pKa and electronic stacking properties.

Analytical Characterization

To validate the identity of 4-Chloro-3-nitro-DL-phenylalanine, the following spectroscopic signatures are diagnostic.

-

H NMR (DMSO-d

- 8.05 ppm (d, J=2.0 Hz, 1H): Proton at position 2 (between the alkyl chain and nitro group). This is the most deshielded aromatic proton due to the ortho-nitro and para-alkyl effect.

- 7.75 ppm (d, J=8.5 Hz, 1H): Proton at position 5 (ortho to Chlorine).

- 7.60 ppm (dd, J=8.5, 2.0 Hz, 1H): Proton at position 6.

-

3.8-4.0 ppm (m, 1H):

-

3.0-3.3 ppm (m, 2H):

-

IR Spectroscopy:

-

1530 cm

& 1350 cm -

1720-1740 cm

: Carbonyl stretching (COOH).

-

Reactivity & Logic Map

The following diagram illustrates the central role of this molecule as a divergent intermediate.

References

-

PubChem. 4-Chloro-3-nitroaniline (Structural Analog & Reactivity Data). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Nitro group directed reductive coupling and synthesis of heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthonix. 4-Chloro-2-nitro-DL-phenylalanine (Isomer Comparison). Available at: [Link]

Sources

The Therapeutic Potential of 4-Chloro-3-nitro-DL-phenylalanine Derivatives: A Technical Guide to Next-Generation Peptidomimetics

Executive Summary

In the landscape of modern peptide drug discovery, overcoming the inherent limitations of natural amino acids—namely, rapid proteolytic degradation and conformational flexibility—is paramount. 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) represents a highly specialized non-natural amino acid (nnAA) building block designed to address these exact bottlenecks[1]. By strategically installing both an electron-withdrawing, lipophilic chlorine atom and a sterically demanding nitro group onto the phenyl ring, structural biologists can fundamentally alter the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. This technical whitepaper explores the mechanistic rationale, therapeutic applications, and self-validating laboratory protocols required to harness this powerful derivative.

Mechanistic Rationale: The Physics of Dual Substitution

As an Application Scientist, one must look beyond the basic structure and understand the causality of how these specific functional groups dictate biological behavior. The therapeutic superiority of 4-Chloro-3-nitro-phenylalanine derivatives stems from three distinct physicochemical alterations:

-

Electronic Modulation and

Stacking: The inductive (-I) and resonance (-R) effects of the para-chloro and meta-nitro groups drastically reduce the electron density of the aromatic ring. This electron-deficient -

Steric Bulk and Conformational Restriction: The bulky meta-nitro group restricts the rotation of the

and -

Absolute Proteolytic Resistance: Endogenous proteases (e.g., chymotrypsin) have evolved to recognize the unencumbered, electron-rich phenyl ring of natural L-phenylalanine. The dual functionalization completely disrupts this enzymatic recognition. Halogenation alone has been proven to exert a transformative effect on peptide stability[2]; the addition of the nitro group further shields the adjacent peptide bonds from hydrolytic cleavage.

Therapeutic Applications in Modern Drug Discovery

A. Antimicrobial Peptides (AMPs) and Membrane Permeabilization

The substitution of natural phenylalanine with halogenated analogs leads to a significant increase in the antibacterial and antibiofilm activities of AMPs[2]. The chlorine atom increases the overall lipophilicity of the peptide, enhancing its ability to partition into and disrupt bacterial lipid bilayers. Furthermore, these derivatives exhibit high efficacy against bacterial-associated pathologies, outperforming traditional antibiotics in highly proteolytic environments[2].

B. GPCR Ligand Optimization (Agonists and Antagonists)

Modified phenylalanines are critical for tuning the affinity and efficacy of G protein-coupled receptor (GPCR) ligands. For example, in the development of Melanocortin-4 Receptor (MC4R) agonists—used for treating metabolic syndromes and obesity—the incorporation of nitro-phenylalanine derivatives significantly enhances receptor-specific affinity and therapeutic potency[3]. Similarly, modifications at the Phe31 position of Prolactin-Releasing Peptides (PrRP) with halogenated and nitrated aromatic rings are essential for preserving high binding affinity while extending the peptide's duration of action[4].

C. Photoaffinity Labeling and Covalent Probes

The nitroaromatic moiety is highly versatile. Derivatives like p-nitro-phenylalanine have been successfully deployed as fully efficacious agonists and photoaffinity labeling probes for receptors such as the Cholecystokinin A (CCK-A) receptor[5]. Upon UV irradiation, the nitro group can cross-link with the receptor, allowing researchers to map the precise spatial approximation of the binding pocket[5]. Alternatively, the nitro group can be synthetically reduced to an amine post-cleavage, providing an orthogonal handle for attaching electrophilic warheads in targeted covalent inhibitor design.

Quantitative Physicochemical Profiling

To justify the selection of 4-Chloro-3-nitro-DL-phenylalanine over simpler analogs, we must compare their foundational properties. The table below synthesizes the impact of these modifications on molecular behavior.

| Amino Acid Derivative | Molecular Weight | Calculated LogP (Zwitterion) | Protease Resistance | Primary Therapeutic Utility |

| L-Phenylalanine | 165.19 g/mol | -1.40 | Baseline (Low) | Endogenous building block |

| 4-Chloro-L-phenylalanine | 199.63 g/mol | -0.50 | Moderate | AMP lipophilicity enhancement |

| 4-Nitro-L-phenylalanine | 210.19 g/mol | -1.10 | Moderate | Photoaffinity probe, GPCR agonist |

| 4-Chloro-3-nitro-DL-phenylalanine | 244.63 g/mol | +0.20 (est.) | Exceptionally High | Sterically locked peptidomimetics |

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must not rely on blind faith; they must incorporate internal logic that validates the assay's success or failure independently of the experimental variable.

Protocol 1: Fmoc-SPPS Incorporation and Diastereomeric Resolution

Because 4-Chloro-3-nitro-DL-phenylalanine is commercially supplied as a racemate[1], standard Solid-Phase Peptide Synthesis (SPPS) will yield a diastereomeric mixture. We leverage this chemically by synthesizing both epimers simultaneously and separating them downstream.

-

Activation and Coupling: Swell the resin in DMF. Activate the Fmoc-4-Chloro-3-nitro-DL-Phe (3 eq) using DIC (3 eq) and OxymaPure (3 eq). Causality: The extreme steric bulk of the meta/para substitutions severely hinders nucleophilic attack. Coupling must be performed at 50°C for 2 hours under microwave assistance to ensure complete acylation.

-

Cleavage: Treat the resin with a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours.

-

Diastereomeric Resolution (RP-HPLC): Inject the crude mixture onto a preparative C18 column. Use a highly shallow gradient (e.g., 0.5% B/min, where B is Acetonitrile with 0.1% TFA). The structural rigidity of the nnAA ensures that the L- and D- epimers interact differently with the stationary phase, allowing for baseline separation.

-

Self-Validating Checkpoint: Post-coupling, perform a quantitative Kaiser test. If the test yields a blue color (indicating unreacted primary amines), the synthesis is paused, and a double-coupling is forced. Post-purification, chiral LC-MS must be run to confirm the absolute separation of the two discrete diastereomeric peaks; failure to observe two distinct masses with identical m/z ratios invalidates the purification step.

Protocol 2: Plasma Proteolytic Stability Assay

This assay proves the biological half-life extension conferred by the nnAA.

-

Matrix Preparation: Thaw human or murine plasma and centrifuge to remove lipid aggregates.

-

Incubation: Spike the purified modified peptide into the plasma at a final concentration of 10 µM. Incubate at 37°C.

-

Quenching & Extraction: At specific time points (0, 1, 2, 4, 8, 24 hrs), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins. Centrifuge and extract the supernatant.

Systems Visualization

The following diagrams map the logical flow of the synthesis validation and the downstream pharmacological impact of the modified peptide.

Figure 1: Self-validating SPPS workflow for incorporating racemic nnAAs into peptide scaffolds.

Figure 2: Pharmacological signaling cascade initiated by halogenated/nitrated peptide agonists.

References

- 788144-24-1_4-Chloro-3-nitro-DL-phenylalanine - CAS号查询. Chemsrc.

- Design methods for antimicrobial peptides with improved performance. NIH PMC.

- US8455618B2 - Melanocortin receptor-specific peptides. Google Patents.

- Prolactin-Releasing Peptide: Physiological and Pharmacological Properties. MDPI.

- Differential spatial approximation between cholecystokinin residue 30 and receptor residues in active and inactive conformations. PubMed.

Sources

- 1. 788144-24-1_4-Chloro-3-nitro-DL-phenylalanineCAS号:788144-24-1_4-Chloro-3-nitro-DL-phenylalanine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8455618B2 - Melanocortin receptor-specific peptides - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential spatial approximation between cholecystokinin residue 30 and receptor residues in active and inactive conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-3-nitro-DL-phenylalanine melting point and physical characteristics

The following technical guide details the physicochemical characterization and experimental handling of 4-Chloro-3-nitro-DL-phenylalanine , a specialized halogenated and nitrated amino acid derivative.

This guide is structured for researchers requiring high-fidelity data on identification, physical behavior, and experimental protocols.[1]

Physicochemical Characterization & Melting Point Analysis[1][2][3]

Executive Summary

4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1 ) is a non-proteinogenic amino acid derivative characterized by a phenyl ring substituted with a chlorine atom at the para position and a nitro group at the meta position relative to the alanine side chain.[1][2]

It serves as a critical intermediate in the synthesis of bioactive peptides, enzyme inhibitors, and herbicidal scaffolds.[1] Its structural duality—combining the electron-withdrawing nature of the nitro group with the lipophilicity of the chlorine—makes it a valuable probe for Structure-Activity Relationship (SAR) studies, particularly in mapping the steric and electronic requirements of phenylalanine-binding pockets in enzymes like phenylalanine hydroxylase or proteases.[1]

Physicochemical Identity & Properties[1][3][5][6][7][8]

| Parameter | Technical Specification |

| Chemical Name | 4-Chloro-3-nitro-DL-phenylalanine |

| CAS Registry Number | 788144-24-1 |

| Molecular Formula | C₉H₉ClN₂O₄ |

| Molecular Weight | 244.63 g/mol |

| Stereochemistry | DL (Racemic mixture of enantiomers) |

| SMILES | NC(Cc1ccc(Cl)c([O-])c1)C(=O)O |

| Physical State | Crystalline Solid |

| Appearance | Pale yellow to off-white powder (Nitro-aromatics typically exhibit yellow coloration due to |

| Solubility | Sparingly soluble in water (zwitterionic lattice); Soluble in dilute HCl (cationic form) or NaOH (anionic form).[1] |

Melting Point & Thermal Behavior[1][5][6][10]

Core Insight: Unlike simple organic solids, amino acid derivatives like 4-Chloro-3-nitro-DL-phenylalanine possess high crystal lattice energies due to zwitterionic intermolecular forces (electrostatic attraction between

Predicted & Experimental Range

While batch-specific impurities (solvates, isomers) affect exact values, the thermal profile is consistent with structural analogs:

-

Typical Range: >200°C (Decomposition) [1]

-

Analog Comparison:

-

Inference: The 3-nitro substituent introduces steric strain and asymmetry, potentially lowering the lattice energy slightly compared to the 4-nitro isomer, but the high melting behavior remains characteristic.[1]

Thermal Stability Warning

The presence of the nitro group (

Experimental Protocol: Determination of Melting Point

Objective: To accurately determine the melting point and decomposition onset of 4-Chloro-3-nitro-DL-phenylalanine to assess purity.

Phase A: Sample Preparation

-

Drying: Dry 100 mg of the sample in a vacuum desiccator over

for 24 hours to remove surface moisture, which can depress the observed melting point (colligative property). -

Grinding: Lightly triturate the sample in an agate mortar to ensure uniform particle size and heat transfer.

-

Loading: Introduce the powder into a glass capillary tube (1.5 mm O.D.) to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface (packing density affects heat conductivity).[1]

Phase B: Capillary Method (Standard)

-

Pre-heating: Heat the melting point apparatus (oil bath or digital block) rapidly to 180°C .

-

Ramp Rate: Reduce the heating rate to 1°C/minute .

-

Why? High ramp rates cause thermal lag, leading to artificially high observed melting points.[1]

-

-

Observation: Monitor for:

-

Recording: Record the temperature of the first liquid drop (

) and the temperature when the solid is completely cleared (

Phase C: Differential Scanning Calorimetry (DSC) Validation

For drug development applications, DSC is required to distinguish between a phase transition (melting) and chemical breakdown.[1]

-

Pan: Aluminum (crimped, vented).[1]

-

Atmosphere: Nitrogen (

) purge at 50 mL/min.[1] -

Program: Equilibrate at 40°C

Ramp 10°C/min to 250°C. -

Analysis: Look for the sharp endothermic peak (melting) followed immediately by an erratic exothermic baseline shift (decomposition).[1]

Synthesis & Structural Context

Understanding the synthesis is crucial for identifying potential impurities (e.g., regioisomers like the 2-nitro derivative) that alter physical properties.[1]

Primary Route: Nitration of 4-Chloro-DL-phenylalanine.[1][2]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

-

Regioselectivity: The Chlorine atom is an ortho, para-director (deactivating).[1] The alkyl side chain is an ortho, para-director (activating).[1] Position 4 is blocked by Cl.[1]

-

Directing Effects: The alkyl group at position 1 directs to positions 2 and 6.[1] The Chlorine at position 4 directs to positions 3 and 5.[1]

-

Outcome: Nitration typically occurs at position 3 (ortho to Cl) due to the combined directing effects and steric availability, though 2-nitro isomers are common byproducts that must be removed via recrystallization.[1]

-

Synthesis Pathway Diagram

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound, highlighting potential regioisomer impurities.

Handling & Safety (SDS Summary)

| Hazard Category | Classification | Precautionary Measure |

| Acute Toxicity | Category 3 (Oral/Inhalation) | Handle in a fume hood.[1] Do not inhale dust.[1] |

| Skin Irritation | Category 2 | Wear nitrile gloves (min 0.11mm thickness).[1] |

| Eye Damage | Category 2A | Use safety goggles with side shields.[1] |

| Stability | Thermally Sensitive | Store at 2–8°C (Refrigerate).[1][7] Protect from light.[1] |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl and NOx emissions).[1]

References

-

Chemical Source Data: 4-Chloro-3-nitro-DL-phenylalanine (CAS 788144-24-1).[1][8][2][5] ChemSrc Database.[1] Retrieved from [1]

-

Analogous Melting Point Data: 4-Chloro-DL-phenylalanine Properties. Sigma-Aldrich/Merck.[1] Retrieved from [1]

- Synthesis Methodology:Nitration of Halogenated Phenylalanines. Journal of Organic Chemistry (General Reference for EAS on phenylalanine scaffolds).

-

Safety Protocols: Material Safety Data Sheet (MSDS) - Phenylalanine Derivatives. Fisher Scientific.[1] Retrieved from

Sources

- 1. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline,4-Chloro-3-nitro-8-propoxyquinoline Suppliers & Manufacturers [chemicalregister.com]

- 6. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Meldrum’s Acid (CAS 2033-24-1) | Manufacture [nsrlaboratories.com]

- 8. CAS#:385400-74-8 | 1-(Thiophen-2-ylsulfonyl)-1,4-diazepan-5-one | Chemsrc [chemsrc.com]

Technical Guide: Nitro-Substituted Phenylalanine Analogs – From Chemical Synthesis to Synthetic Biology

[1]

Executive Summary

Nitro-substituted phenylalanine analogs, particularly 4-nitro-L-phenylalanine (pNO₂Phe) , represent a critical intersection between classical organic chemistry and modern synthetic biology.[1] Originally synthesized as simple derivatives for peptide chemistry, these non-canonical amino acids (ncAAs) have evolved into sophisticated tools for probing protein dynamics and engineering immunotherapeutics. This guide details the technical evolution, synthesis protocols, and mechanistic applications of pNO₂Phe, providing a roadmap for its integration into high-value research workflows.

Chemical Foundation: Synthesis and Properties

The Chemical Scaffold

The nitro group (-NO₂) is a strong electron-withdrawing substituent.[1] When introduced to the phenyl ring of phenylalanine, it dramatically alters the electronic properties of the amino acid without significantly perturbing steric bulk compared to tyrosine or phenylalanine.

| Property | L-Phenylalanine (Phe) | 4-Nitro-L-Phenylalanine (pNO₂Phe) | Impact |

| Electronic Nature | Neutral / Aromatic | Strongly Electron-Deficient | Enables π-π stacking changes; fluorescence quenching.[1] |

| Hammett Constant ( | 0.00 | 0.78 | Facilitates nucleophilic aromatic substitution; alters pKa of proximal groups.[1] |

| Fluorescence | Weak (257 nm ex) | Non-fluorescent (Quencher) | Acts as a dark acceptor for Tryptophan/Tyrosine.[1] |

| Redox Potential | High | Reducible (-NO₂ | Precursor for p-amino-Phe and aryl azides.[1] |

Evolution of Synthesis Methods

Historically, the synthesis of pNO₂Phe was plagued by regioselectivity issues.

-

Classical Nitration (The "Mixed Acid" Route): Early 20th-century methods utilized electrophilic aromatic substitution on L-phenylalanine using concentrated HNO₃ and H₂SO₄.[1]

-

Chemo-Enzymatic Synthesis (Modern Standard): To ensure enantiopurity and regioselectivity, modern routes often employ Phenylalanine Ammonia Lyase (PAL) .[1]

-

Precursor: 4-nitro-cinnamic acid.[1]

-

Reaction: PAL catalyzes the reverse elimination reaction, adding ammonia across the double bond of the cinnamic acid derivative to yield exclusively L-pNO₂Phe.

-

The Biological Leap: Genetic Code Expansion[6]

The paradigm shift for pNO₂Phe occurred with the development of Genetic Code Expansion (GCE) technologies by the Peter Schultz group at The Scripps Research Institute. This allowed for the site-specific incorporation of pNO₂Phe into proteins in vivo, bypassing the limitations of solid-phase peptide synthesis (SPPS) and auxotrophic strain replacement.

The Orthogonal System

The core technology relies on an "orthogonal" pair: a tRNA and an aminoacyl-tRNA synthetase (aaRS) that function independently of the host cell's translational machinery.

-

Orthogonal Pair: Derived from Methanocaldococcus jannaschii (Mj) Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA

.[1] -

Target Codon: Amber stop codon (TAG).

Engineering the Synthetase (pNO₂PheRS)

The native MjTyrRS recognizes tyrosine. To accept pNO₂Phe, the active site was evolved via positive/negative selection cycles. Key mutations typically involve:

-

Removing Hydrogen Bonds: Mutations (e.g., Tyr32

Leu/Ala) remove the hydroxyl recognition motif that binds the native tyrosine. -

Expanding the Pocket: Steric adjustments (e.g., Asp158, Ile159) create a cavity deep enough to accommodate the nitro group while excluding the native tyrosine.

Figure 1: Mechanism of Genetic Code Expansion for pNO₂Phe incorporation. The evolved synthetase charges the orthogonal tRNA with pNO₂Phe, which suppresses the amber codon at the ribosome.

Applications in Chemical Biology

Fluorescence Quenching (The "Spectroscopic Ruler")

pNO₂Phe is a potent quencher of Tryptophan (Trp) fluorescence. Unlike FRET (Förster Resonance Energy Transfer), which operates over 10–80 Å, pNO₂Phe quenching often involves Photoinduced Electron Transfer (PET) or short-range interactions, making it sensitive to shorter distances (contact to ~15 Å).

-

Mechanism: When pNO₂Phe is proximal to an excited Trp residue, the electron-deficient nitro group accepts an electron from the excited indole ring, non-radiatively returning the system to the ground state.

-

Utility: Mapping conformational changes (e.g., helix folding, domain closure) where FRET pairs would be too bulky or perturbing.

Immunogenicity and Breaking Tolerance

A groundbreaking application of pNO₂Phe is in immunology.[3] The introduction of a nitro group into a "self" protein can render it immunogenic, breaking tolerance.[3]

-

Case Study: TNF-

Vaccination. Incorporation of pNO₂Phe into murine TNF- -

Mechanism: The nitro group creates a "neo-epitope" that is processed and presented by MHC Class II molecules, activating T-helper cells that subsequently drive B-cell maturation against the native protein scaffold.

Experimental Protocols

Protocol A: Genetic Incorporation of pNO₂Phe

Objective: Express a protein (e.g., GFP) with pNO₂Phe at a specific site (e.g., residue 151) in E. coli.

Materials:

-

Plasmid 1: pEVOL-pNO2Phe (Encodes orthogonal tRNA/RS pair).[1]

-

Plasmid 2: pET-Gene-TAG (Target gene with amber codon).[1]

-

Reagent: 4-Nitro-L-phenylalanine (100 mM stock in 0.1 M NaOH or dilute HCl; avoid high pH for long periods to prevent degradation).

Workflow:

-

Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Plate on LB-Agar with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (Target).[1]

-

Inoculation: Pick a single colony into 5 mL non-inducing media.[1] Grow overnight at 37°C.

-

Induction Setup: Dilute overnight culture 1:100 into fresh media. Grow to OD₆₀₀ ~0.5.[1]

-

Addition of ncAA: Add pNO₂Phe to a final concentration of 1 mM .

-

Critical Step: If stock is acidic/basic, ensure media pH remains buffered near 7.0.

-

-

Induction: Induce protein expression (e.g., 1 mM IPTG + 0.02% Arabinose for pEVOL induction).[1]

-

Expression: Incubate at 30°C for 12–16 hours.

-

Harvest/Purification: Pellet cells. Purify via affinity tag (e.g., Ni-NTA).[1]

-

Validation: Verify incorporation via ESI-MS. Mass shift should correspond exactly to the difference between the native residue and pNO₂Phe (+45 Da vs Phe).

Protocol B: Fluorescence Quenching Assay

Objective: Determine proximity of pNO₂Phe to a Trp residue.

-

Preparation: Purify Wild-Type (WT) protein (Trp only) and Mutant protein (Trp + pNO₂Phe).[1]

-

Buffer: Use non-quenching buffer (Phosphate or Tris, avoid high halide concentrations if possible).[1]

-

Spectroscopy:

-

Analysis: Calculate Quenching Efficiency (

):

References

-

Tsao, M. L., Summerer, D., Ryu, Y., & Schultz, P. G. (2006). The genetic incorporation of a distance probe into proteins in Escherichia coli. Journal of the American Chemical Society. Link[1]

-

Grunewald, J., & Schultz, P. G. (2006). The site-specific incorporation of p-nitrophenylalanine into proteins to induce an autoimmune response. Proceedings of the National Academy of Sciences. Link[1]

-

Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science. Link[1]

-

Schiett, T., et al. (2012). Synthesis, growth and characterization of L-Phenylalanine-4-nitrophenol (LPNP) single crystal.[1] AIP Conference Proceedings. Link[1]

-

Miyake-Stoner, S. J., et al. (2009). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases.[1] Biochemistry. Link[1]

Sources

- 1. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. The genetic incorporation of a distance probe into proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Chloro-3-nitro-DL-phenylalanine in Non-Proteinogenic Amino Acid Research: A Technical Guide for Advanced Peptide Engineering

Executive Summary

In the landscape of modern peptidomimetics and drug development, the incorporation of non-proteinogenic amino acids (NPAAs) is a foundational strategy to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability [2]. Among the vast library of NPAAs, 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1) [1] occupies a highly specialized niche. As a dual-substituted aromatic building block, it provides researchers with a unique combination of steric bulk, optimized lipophilicity, and a bio-orthogonal chemical handle [5].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will analyze the physicochemical causality of this molecule's substitution pattern and provide self-validating, field-proven protocols for its incorporation and modification in solid-phase peptide synthesis (SPPS).

Mechanistic Profiling: The Physicochemical Logic of Dual Substitution

The architectural brilliance of 4-Chloro-3-nitro-phenylalanine lies in the synergistic, yet distinct, roles of its two functional groups. When designing peptide-based therapeutics, every atomic substitution must have a defined mechanistic purpose.

The Para-Chloro Effect: Steric Shielding and Halogen Bonding

Halogenation at the para (4-) position of the phenyl ring fundamentally alters the interaction profile of the amino acid [5].

-

Proteolytic Resistance: The electron-withdrawing nature and sheer atomic radius of the chlorine atom create a steric shield that prevents proteases (such as chymotrypsin, which typically cleaves adjacent to bulky hydrophobic residues) from properly orienting the peptide backbone into their catalytic active sites.

-

Halogen Bonding: The chlorine atom can act as a Lewis acid (via its σ-hole), engaging in highly directional halogen bonds with Lewis base residues (e.g., backbone carbonyls) within a target receptor's binding pocket, significantly enhancing binding affinity [4].

The Meta-Nitro Effect: Bio-Orthogonal Functionalization

While the chloro group is chemically inert under standard biological conditions, the meta (3-) nitro group is highly reactive and serves as a strategic synthetic hub [6].

-

Electronic Modulation: The strong electron-withdrawing effect of the nitro group alters the overall dipole moment of the aromatic ring, which can be used to tune the pKa of adjacent functional groups or optimize the molecule's orientation in a hydrophobic binding pocket [6].

-

Chemoselective Reduction: The most critical application of the nitro group is its ability to be reduced to a primary amine (

) post-synthesis. This generates an aniline derivative that serves as an orthogonal attachment point for fluorophores, cytotoxic payloads, or cross-linking agents without interfering with the peptide's primary N-terminus or standard lysine side chains [7].

Fig 1. Dual-functional structural logic of 4-Chloro-3-nitro-phenylalanine in peptide engineering.

Quantitative Profiling of Physicochemical Shifts

To rationally design peptidomimetics, we must quantify how these substitutions alter the baseline properties of canonical L-Phenylalanine. The table below summarizes the comparative physicochemical impact.

| Amino Acid Derivative | Approx. Side-Chain LogP Contribution | Proteolytic Susceptibility (Chymotrypsin) | Primary Engineering Application |

| L-Phenylalanine (Canonical) | ~1.50 | High (Rapid cleavage) | Baseline structural scaffold |

| 4-Chloro-L-phenylalanine | ~2.20 | Low (Steric hindrance) | Enhancing membrane permeability & half-life |

| 4-Chloro-3-nitro-DL-phenylalanine | ~2.00* | Very Low (Dual steric bulk) | SAR screening & orthogonal payload conjugation |

*Note: The highly polar nature of the nitro group slightly offsets the lipophilicity gained by the chlorine atom, resulting in a balanced partition coefficient ideal for maintaining aqueous solubility while penetrating lipid membranes.

Self-Validating Experimental Workflows

The following protocols are engineered for trustworthiness and reproducibility. A critical factor to consider is that 4-Chloro-3-nitro-DL-phenylalanine is a racemic mixture (DL) [1]. In early-stage Structure-Activity Relationship (SAR) screening, coupling a racemate is highly advantageous: it generates two diastereomeric peptides in a single synthesis run. These can be separated via preparative Reverse-Phase HPLC (RP-HPLC) to simultaneously evaluate the biological activity of both the L- and D- spatial configurations [3].

Protocol A: Fmoc-SPPS Incorporation of 4-Chloro-3-nitro-DL-phenylalanine

Causality Check: The bulky di-substituted aryl ring can induce local peptide aggregation and hinder the nucleophilic attack of the incoming amine. Therefore, standard coupling reagents (like HBTU) are insufficient. We must utilize a highly active uronium salt (HATU) paired with a chaotropic solvent environment to drive the reaction to completion.

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Validation: Perform a Kaiser test; resin beads must turn dark blue, confirming free primary amines.

-

Activation & Coupling:

-

Dissolve 3.0 equivalents of Fmoc-4-Chloro-3-nitro-DL-phenylalanine and 2.9 equivalents of HATU in DMF.

-

Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Add the activated mixture to the resin and agitate for 90 minutes.

-

-

Validation (Micro-cleavage): Withdraw a few beads, cleave with Trifluoroacetic acid (TFA) for 15 mins, and analyze via LC-MS to confirm the mass addition of the coupled residue.

Protocol B: Chemoselective On-Resin Nitro Reduction

Causality Check: Why not use standard catalytic hydrogenation (H2 with Pd/C)? Because palladium-catalyzed hydrogenation will cause hydrodehalogenation, cleaving the critical C-Cl bond [6]. To preserve the para-chloro group while selectively reducing the meta-nitro group to an amine, we must use Stannous Chloride (

-

Reagent Preparation: Prepare a 2.0 M solution of

in DMF. (Ensure the DMF is anhydrous to prevent reagent degradation). -

Reduction: Add the

solution to the resin-bound peptide. Agitate gently at room temperature for 12 to 24 hours [6]. -

Washing (Critical Step): Tin salts easily precipitate and trap within the resin matrix. Wash the resin extensively with DMF (x5), followed by 5% DIPEA in DMF (x3) to neutralize the acid generated, and finally Dichloromethane (DCM) (x5).

-

Conjugation Note: The newly formed aniline is a weak nucleophile compared to aliphatic amines. For subsequent conjugation (e.g., attaching a fluorophore), use highly reactive species like acid chlorides or symmetrical anhydrides.

Fig 2. Workflow for on-resin incorporation and chemoselective modification of the NPAA.

Conclusion

The utilization of 4-Chloro-3-nitro-DL-phenylalanine exemplifies the precision required in modern peptide engineering. By understanding the specific causality of its dual substitutions—where the chloro group provides metabolic shielding and the nitro group offers a chemoselective gateway for orthogonal conjugation—researchers can design highly sophisticated, multi-functional peptide therapeutics that bridge the gap between biologics and small molecules.

References

-

Title: PHE165 3-硝基-4-氯-DL-苯丙氨酸788144-24-1 4-Chloro-3-Nitro-DL-Phenylalanine Source: donboo.com URL:[Link]

-

Title: Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase Source: frontiersin.org URL:[Link]

-

Title: Supplementary Information final - The Royal Society of Chemistry Source: rsc.org URL:[Link]

-

Title: Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors Source: nih.gov URL:[Link]

- Source: google.

Methodological & Application

Application Note: Synthesis and Isolation Protocols for 4-Chloro-3-nitro-DL-phenylalanine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Experimental Protocol

Introduction and Mechanistic Rationale

The incorporation of non-natural amino acids (nAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design. Halogenated and nitrated phenylalanine derivatives, such as 4-Chloro-3-nitro-DL-phenylalanine (CAS: 788144-24-1)[1], are particularly valuable. The electron-withdrawing nature of the chloro and nitro groups significantly alters the pKa of the aromatic ring, enhances lipophilicity, and provides unique steric bulk that can probe deep hydrophobic pockets in target receptors.

The most robust and scalable method for synthesizing racemic alpha-amino acids in a laboratory setting utilizes Diethyl Acetamidomalonate (DEAM) [2]. DEAM functions as a protected, achiral equivalent of glycine[3].

The Causality of the Chemical Workflow

-

Electrophile Generation: The synthesis begins with the radical benzylic bromination of 4-chloro-3-nitrotoluene using N-bromosuccinimide (NBS)[4]. This provides the highly reactive electrophile, 4-chloro-3-nitrobenzyl bromide.

-

Enolate Formation & Alkylation: DEAM contains an acidic alpha-proton flanked by two electron-withdrawing ester groups. Deprotonation by a mild alkoxide base (sodium ethoxide) generates a stabilized enolate. Sodium ethoxide is specifically chosen in an ethanol solvent system to prevent transesterification side reactions. The enolate undergoes an

nucleophilic attack on the benzylic bromide[5]. -

Global Deprotection & Decarboxylation: The alkylated intermediate is subjected to harsh acidic reflux (typically 6M to 12M HCl). This single step achieves three transformations: hydrolysis of the two ethyl esters, cleavage of the acetamido protecting group, and spontaneous thermal decarboxylation of the resulting transient malonic acid via a six-membered cyclic transition state, yielding the target amino acid[2][5].

Synthetic Pathway Visualization

Workflow for the synthesis of 4-Chloro-3-nitro-DL-phenylalanine via DEAM alkylation.

Quantitative Data & Reagent Specifications

To ensure a self-validating system, researchers must verify the purity of intermediates before proceeding to the next step. The following table summarizes the key physicochemical parameters and stoichiometric requirements for a standard 50 mmol scale synthesis.

| Compound | Role | MW ( g/mol ) | Equivalents | Amount | Target Physical State |

| 4-Chloro-3-nitrotoluene | Starting Material | 171.58 | 1.00 | 8.58 g | Pale yellow solid/liquid |

| N-Bromosuccinimide (NBS) | Brominating Agent | 177.98 | 1.05 | 9.34 g | White crystalline powder |

| 4-Chloro-3-nitrobenzyl bromide | Electrophile | 250.48 | 1.00 | 12.52 g | Yellowish solid |

| Diethyl Acetamidomalonate | Nucleophile Precursor | 217.22 | 1.05 | 11.40 g | White powder[3] |

| Sodium (Metal) | Base Precursor | 22.99 | 1.05 | 1.21 g | Silver solid |

| 4-Chloro-3-nitro-DL-Phe | Target Product | 244.63 | N/A | ~8.0 g (Est.) | Off-white to yellow powder |

Experimental Protocols

Caution: All procedures must be conducted in a properly functioning fume hood. 4-Chloro-3-nitrobenzyl bromide is a potent lachrymator and skin irritant. Proper PPE, including heavy-duty nitrile gloves and eye protection, is mandatory.

Protocol A: Synthesis of 4-Chloro-3-nitrobenzyl bromide

Mechanistic Note: This is a Wohl-Ziegler bromination proceeding via a free-radical mechanism.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reaction Mixture: Dissolve 4-chloro-3-nitrotoluene (8.58 g, 50 mmol) in 100 mL of a suitable halogenated solvent (e.g., carbon tetrachloride, though modern green chemistry protocols often substitute with trifluorotoluene/PhCF3)[4].

-

Initiation: Add N-bromosuccinimide (9.34 g, 52.5 mmol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol) to the flask[4].

-

Reflux: Heat the mixture to a gentle reflux. The reaction is typically complete within 4 to 18 hours[4]. The dense NBS powder will gradually be replaced by succinimide, which floats to the surface of the solvent.

-

Workup: Cool the reaction mixture to

in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture and wash the filter cake with a small amount of cold solvent. -

Concentration: Concentrate the filtrate under reduced pressure to yield crude 4-chloro-3-nitrobenzyl bromide. This can be recrystallized from hexane/ethyl acetate if high purity is required, though crude material is often sufficient for the next step.

Protocol B: Alkylation of Diethyl Acetamidomalonate

Mechanistic Note: Strict anhydrous conditions are required to prevent the hydrolysis of sodium ethoxide to sodium hydroxide, which would prematurely saponify the DEAM esters.

-

Preparation of Alkoxide: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 100 mL of anhydrous absolute ethanol. Carefully add sodium metal (1.21 g, 52.5 mmol) in small pieces[5]. Allow the sodium to completely dissolve, forming a clear solution of sodium ethoxide.

-